molecular formula C49H69N11O9 B14760453 (2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid

(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid

Cat. No.: B14760453
M. Wt: 956.1 g/mol
InChI Key: OTICDIKGFDHIIR-NYYHPZLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core bicyclic structure, followed by the introduction of various functional groups. Common reagents used in these reactions include acetic anhydride, cyclohexylmethylamine, and indole derivatives. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems could be employed to achieve efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to simplify the molecule or alter its properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a simpler molecule with fewer functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic properties could be explored for treating various diseases. Its complex structure allows for specific interactions with biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in manufacturing processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The compound’s structure allows it to bind to specific proteins or enzymes, altering their activity and influencing cellular processes.

Properties

Molecular Formula

C49H69N11O9

Molecular Weight

956.1 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid

InChI

InChI=1S/C47H65N11O7.C2H4O2/c1-29(59)53-37(25-30-13-4-2-5-14-30)42(61)55-36-20-11-22-50-41(60)35(19-10-23-51-47(48)49)54-44(63)39(27-32-28-52-34-18-9-8-17-33(32)34)56-43(62)38(26-31-15-6-3-7-16-31)57-45(64)40-21-12-24-58(40)46(36)65;1-2(3)4/h2,4-5,8-9,13-14,17-18,28,31,35-40,52H,3,6-7,10-12,15-16,19-27H2,1H3,(H,50,60)(H,53,59)(H,54,63)(H,55,61)(H,56,62)(H,57,64)(H4,48,49,51);1H3,(H,3,4)/t35-,36-,37-,38?,39-,40-;/m0./s1

InChI Key

OTICDIKGFDHIIR-NYYHPZLDSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2CCCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)C(NC(=O)[C@@H]3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N.CC(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N.CC(=O)O

Origin of Product

United States

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